molecular formula C6H8ClNO2 B8734697 N-(1-chloroethyl)-succinimide CAS No. 55943-86-7

N-(1-chloroethyl)-succinimide

Cat. No. B8734697
M. Wt: 161.58 g/mol
InChI Key: VXJJFIUCQHAHGD-UHFFFAOYSA-N
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Patent
US04038411

Procedure details

N-vinylsuccinimide, 50.0 g. (0.40 mole) is dissolved in 1000 ml. carbon tetrachloride, 5.20 g. (0.020 mole) of stannic chloride is added and the mixture is stirred while saturating with hydrogen chloride for 6 hours at 20°-30° C. After 24 hours, the mixture is resaturated with hydrogen chloride for 1.5 hours. At the end of 48 hours, the solution is decanted and the gummy residue is washed with ten 100 ml. portions of carbon tetrachloride. The combined extracts are slurried with 10 g. of diatomaceous earth, filtered and the filtrate concentrated under reduced pressure to approximately 400 ml. The N-(1-chloroethyl)-succinimide is filtered and dried at 20°-30° C. under reduced pressure to yield 38.4 g. (59%) of white solid melting at 83.5°-84.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
white solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]1=[O:9])=[CH2:2].C(Cl)(Cl)(Cl)[Cl:11]>>[Cl:11][CH:1]([N:3]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]1=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1=O)=O
Step Two
Name
stannic chloride
Quantity
0.02 mol
Type
reactant
Smiles
Step Three
Name
white solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
(0.40 mole) is dissolved in 1000 ml
CONCENTRATION
Type
CONCENTRATION
Details
while saturating with hydrogen chloride for 6 hours at 20°-30° C
Duration
6 h
WAIT
Type
WAIT
Details
the mixture is resaturated with hydrogen chloride for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
At the end of 48 hours, the solution is decanted
Duration
48 h
WASH
Type
WASH
Details
the gummy residue is washed with ten 100 ml
FILTRATION
Type
FILTRATION
Details
of diatomaceous earth, filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to approximately 400 ml
FILTRATION
Type
FILTRATION
Details
The N-(1-chloroethyl)-succinimide is filtered
CUSTOM
Type
CUSTOM
Details
dried at 20°-30° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 38.4 g

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC(C)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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